molecular formula C15H13N3O4 B11693271 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B11693271
M. Wt: 299.28 g/mol
InChI Key: CGSSNDWGXFGLRE-MHWRWJLKSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone linkage between a 2-hydroxyphenyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide involves its interaction with biological targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
  • N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of both a hydroxyphenyl and a nitrophenyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C15H13N3O4/c19-14-4-2-1-3-12(14)10-16-17-15(20)9-11-5-7-13(8-6-11)18(21)22/h1-8,10,19H,9H2,(H,17,20)/b16-10+

InChI Key

CGSSNDWGXFGLRE-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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